Wee1 Inhibitor II
Vue d'ensemble
Description
Wee1 Inhibitor II is a small molecule inhibitor that targets the Wee1 kinase, a crucial regulator of the cell cycle. Wee1 kinase plays a significant role in controlling the G2/M checkpoint by phosphorylating cyclin-dependent kinase 1 (CDK1), thereby preventing the premature entry of cells into mitosis. Inhibition of Wee1 kinase can lead to the abrogation of this checkpoint, causing cells with damaged DNA to enter mitosis and undergo mitotic catastrophe, which can be exploited for cancer therapy .
Applications De Recherche Scientifique
Wee1 Inhibitor II has a broad range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of Wee1 kinase in cell cycle regulation and DNA damage response.
Biology: Employed in research to understand the molecular mechanisms of cell cycle checkpoints and their implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in tumors with defective DNA damage repair mechanisms.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mécanisme D'action
Wee1 Inhibitor II acts by controlling the biological activity of Wee1, a nuclear kinase that regulates cell cycle progression . It inhibits Wee1, leading to high Cdk1 activity, causing cells to bypass proper DNA repair at the G2/M checkpoint, resulting in mitotic catastrophe and cell death . Additionally, it increases Cdk2 activity, causing abnormal DNA replication and DNA double-stranded breaks .
Safety and Hazards
While Wee1 Inhibitor II has shown potential in cancer treatment, its use is associated with certain risks. Inhibition of Wee1 leads to high Cdk1 activity, causing cells to bypass proper DNA repair at the G2/M checkpoint, resulting in mitotic catastrophe and cell death . This can lead to genomic instability and apoptosis . Moreover, some Wee1 inhibitors have been associated with adverse events such as anemia, diarrhea, and vomiting .
Orientations Futures
There are ongoing clinical trials testing Wee1 Inhibitor II with novel agents such as ATR and PAPR inhibitors as well as anti-PDL1 immunotherapy . These trials may better define the role of this compound in the future if any of the novel treatment combinations show superior anti-tumor efficacy with a good safety profile compared to monotherapy and/or standard treatment . Distinguishing patients that would benefit from Wee1 inhibition will be a major direction of future research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Wee1 Inhibitor II typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes rigorous quality control measures, purification steps such as crystallization or chromatography, and adherence to regulatory standards for pharmaceutical production .
Analyse Des Réactions Chimiques
Types of Reactions: Wee1 Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity and selectivity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups .
Comparaison Avec Des Composés Similaires
Adavosertib (AZD1775): A well-studied Wee1 inhibitor with demonstrated efficacy in clinical trials.
PD0166285: An inhibitor that targets both Wee1 and PKMYT1 kinases.
GSK3182571: Another potent Wee1 inhibitor with comparable activity to Wee1 Inhibitor II .
This compound stands out due to its unique chemical structure and specific inhibitory profile, making it a valuable tool in both research and therapeutic contexts.
Propriétés
IUPAC Name |
6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSZACLAFZWCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.